N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a complex organic compound that features a benzhydryl group, a thiophene ring, and a piperazine moiety
Mechanism of Action
Target of action
Piperazine derivatives are known to bind to multiple receptors with high affinity and are found in various biologically active compounds across a number of different therapeutic areas .
Mode of action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical pathways
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Pharmacokinetics
The piperazine nucleus is capable of binding to multiple receptors with high affinity .
Result of action
Molecules with the thiophene ring system exhibit many pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the benzhydryl intermediate: This can be achieved through the reaction of diphenylmethane with appropriate reagents to introduce the desired functional groups.
Introduction of the thiophene ring: The thiophene-3-carboxamide moiety can be synthesized via the condensation of thiophene derivatives with suitable amines or carboxylic acids.
Coupling with piperazine: The final step involves the coupling of the benzhydryl intermediate with the thiophene-3-carboxamide and piperazine under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the benzhydryl group but lacks the thiophene and piperazine moieties.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar thiophene rings but different functional groups.
Piperazine derivatives: Compounds such as piperazine-1-carboxamide share the piperazine moiety but differ in other substituents.
Uniqueness
N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is unique due to its combination of benzhydryl, thiophene, and piperazine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzhydryl-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-24(22-11-18-32-19-22)26-12-13-28-14-16-29(17-15-28)25(31)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,18-19,23H,12-17H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGFHNFFWSFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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